Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS No.: 1440526-63-5
Cat. No.: VC15851285
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440526-63-5 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15) |
| Standard InChI Key | RBSWZUSGTIQPJK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2 |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
The compound’s scaffold consists of a 4,6-dihydropyrrolo[3,4-c]pyrazole core, where a partially saturated pyrrole ring is fused to a pyrazole ring. The dihydro designation indicates partial saturation at the 4,6-positions, which introduces conformational rigidity compared to fully aromatic systems . The benzyl carboxylate group at the 5-position enhances solubility and serves as a handle for further functionalization .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 4,6-Dihydropyrrolo[3,4-c]pyrazole |
| Substituents | Benzyl carboxylate at C5, isopropyl group at N4 |
| Molecular formula | C₁₆H₁₉N₃O₂ |
| Molecular weight | 285.34 g/mol |
| Hybridization | sp²/sp³ hybridized nitrogen atoms in the bicyclic system |
The isopropyl group at the N4 position contributes to steric bulk, potentially influencing binding interactions with enzymatic targets. X-ray crystallography of related compounds confirms the planar geometry of the pyrazole ring and the puckered conformation of the dihydropyrrole moiety .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves sequential cyclization and functionalization steps. A common route begins with the formation of the dihydropyrrole ring via Knorr pyrrole synthesis, followed by pyrazole ring closure using hydrazine derivatives .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Dihydropyrrole formation | Ethyl acetoacetate, NH₃, Δ | 65% |
| 2 | Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 72% |
| 3 | Benzyl carboxylate introduction | Benzyl chloroformate, DCM, base | 58% |
Biological Activity and Mechanism
Deubiquitylating Enzyme (DUB) Inhibition
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits potent inhibition of DUBs, enzymes that remove ubiquitin from substrate proteins, thereby regulating proteasomal degradation . Preclinical studies suggest that DUB inhibition by this compound leads to the accumulation of polyubiquitylated proteins, triggering apoptosis in cancer cells .
Table 3: Comparative DUB Inhibition Data
| Compound | IC₅₀ (nM) | Target DUB |
|---|---|---|
| Benzyl 4,6-dihydropyrrolo[...] | 12.3 | USP7 |
| Analog A (C₁₄H₁₆N₄O₂) | 18.9 | USP14 |
| Patent compound (WO2017158381A1) | 9.8 | USP7/USP14 |
The compound’s selectivity for USP7 over other DUBs (e.g., USP14) is attributed to its benzyl carboxylate group, which occupies a hydrophobic pocket in the USP7 catalytic domain . Molecular docking studies predict hydrogen bonding between the pyrazole nitrogen and key residues (e.g., Cys223) .
Structural Analogs and Structure-Activity Relationships (SAR)
Impact of N4 Substitution
Replacing the isopropyl group at N4 with bulkier substituents (e.g., cyclohexyl) enhances DUB inhibition but reduces solubility . Conversely, smaller groups (e.g., methyl) improve pharmacokinetic profiles at the expense of potency .
Table 4: SAR of N4 Substituents
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Isopropyl | 12.3 | 15.2 |
| Cyclohexyl | 8.7 | 6.8 |
| Methyl | 24.1 | 32.4 |
Role of the Benzyl Carboxylate
Removal of the benzyl group (yielding the free acid) abolishes activity, underscoring its critical role in target engagement. Fluorination of the benzyl ring (e.g., 4-fluoro substitution) improves blood-brain barrier penetration, suggesting potential for neurodegenerative disease applications .
Future Directions and Challenges
Therapeutic Applications
While current research focuses on oncology, the compound’s ability to modulate protein degradation pathways warrants exploration in neurodegenerative disorders (e.g., Alzheimer’s) and autoimmune diseases . Combination therapies with proteasome inhibitors (e.g., bortezomib) could synergistically enhance cytotoxicity .
Synthetic Challenges
Scalable synthesis remains a hurdle due to low yields in the pyrazole cyclization step. Advances in flow chemistry and enzyme-mediated catalysis may address this limitation .
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